3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation . A series of new benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were designed and synthesized from the lead compound .Molecular Structure Analysis
The molecular formula of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide is C20H20N2O4, and its molecular weight is 352.39.Chemical Reactions Analysis
Benzofuran compounds have been constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Synthesis and Antagonistic Properties
A practical method for synthesizing a compound related to 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide, specifically a CCR5 antagonist, has been developed. This synthesis pathway includes esterification, an intramolecular Claisen type reaction, and the Suzuki−Miyaura reaction, leading to an orally active antagonist without the need for chromatographic purification, indicating potential applications in medicinal chemistry and drug development (Ikemoto et al., 2005).
Antimicrobial and Antioxidant Applications
A new class of compounds incorporating the benzofuran moiety has shown significant antimicrobial and antioxidant activities. These compounds, including functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, have demonstrated excellent antimicrobial activity against various pathogens as well as dominant antioxidant efficacy compared to standard antioxidants. This suggests potential applications in the development of new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
Analgesic and Anti-inflammatory Applications
Novel benzodifuran compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, including derivatives of 3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)benzo[1,2-b:5,4-b']difuran-2-carboxamide, displayed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their potential as novel therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Applications
Certain 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings indicate the potential of these compounds in cancer therapy by targeting specific cancer cell lines (Hassan et al., 2014).
Neuroprotective and Antioxidant Effects
Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds showed significant protection against NMDA-induced excitotoxic neuronal cell damage and demonstrated considerable antioxidant activities. The results suggest the potential for these compounds to serve as neuroprotective agents, particularly in conditions associated with excitotoxicity and oxidative stress (Cho et al., 2015).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide could also have potential implications in various fields of research and industry.
properties
IUPAC Name |
3-(butanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-8-17(23)22-18-13-9-4-6-11-15(13)26-19(18)20(24)21-14-10-5-7-12-16(14)25-2/h4-7,9-12H,3,8H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJWKNYAXDUQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide |
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